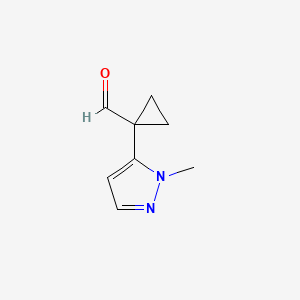

1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde

Description

1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a cyclopropane-carbaldehyde moiety at the C5 position. This structure combines the rigidity of the cyclopropane ring with the electron-rich pyrazole system, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

1-(2-methylpyrazol-3-yl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C8H10N2O/c1-10-7(2-5-9-10)8(6-11)3-4-8/h2,5-6H,3-4H2,1H3 |

InChI Key |

PBFONFMHMVCCBI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2(CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

- Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or equivalents is the classical route to pyrazoles.

- For 1-methyl substitution, methylhydrazine is commonly used as the hydrazine source, reacting with β-ketoesters or β-diketones.

- Example: Reaction of methylhydrazine with dimethyl malonate derivatives under basic conditions, followed by ring closure, hydrolysis, and decarboxylation to yield 1-methyl-5-hydroxypyrazole intermediates.

Detailed Preparation Methods

Preparation of 1-Methyl-5-hydroxypyrazole Intermediate

A patented method describes a high-yield, industrially viable synthesis of 1-methyl-5-hydroxypyrazole, a key intermediate for pyrazole derivatives:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | React dimethyl malonate, formamide compound (e.g., DMF), and alkylating agent (e.g., dimethyl sulfate) under alkaline conditions (30–90 °C) | Formation of alkylated malonate intermediate |

| 2 | Cyclization with methylhydrazine or hydrazine hydrate in solvent | Formation of pyrazole ring |

| 3 | Acid hydrolysis and decarboxylation | 1-methyl-5-hydroxypyrazole with high purity and yield |

- Advantages:

- Avoids corrosive acetic anhydride and expensive orthoformates

- Enhanced selectivity reduces isomer formation

- Suitable for scale-up and industrial production

Functionalization to this compound

- The hydroxypyrazole intermediate can be further functionalized by introduction of the cyclopropane-1-carbaldehyde moiety through cross-coupling or nucleophilic substitution reactions.

- One strategy involves halogenation at the 5-position of pyrazole followed by Suzuki or Negishi coupling with cyclopropyl boronic acids or organometallic reagents bearing aldehyde functionality.

- Alternatively, direct alkylation of the pyrazole ring with cyclopropanecarbaldehyde derivatives under basic conditions can be employed.

Cyclopropane-1-carbaldehyde Synthesis

- Cyclopropane-1-carbaldehyde derivatives are synthesized via cyclopropanation of alkenes followed by oxidation or by reaction of cyclopropyl halides with formyl equivalents under basic catalysis.

- For example, reaction of cyclopropanecarboxaldehyde with methoxypropan-2-yl bromide under strong base (e.g., sodium hydride) yields related cyclopropane carbaldehyde derivatives.

Reaction Conditions and Optimization

| Reaction Step | Conditions | Notes |

|---|---|---|

| Alkylation of malonate | 40–70 °C, alkaline medium (e.g., triethylamine) | Moderate temperature for selectivity |

| Cyclization with methylhydrazine | Room temp to reflux, solvent like ethanol or DMF | Solvent choice affects yield and purity |

| Hydrolysis/decarboxylation | Acidic conditions, heating | Complete removal of carboxyl groups |

| Coupling with cyclopropyl reagents | Pd-catalyzed cross-coupling, inert atmosphere | Requires dry, oxygen-free conditions |

| Cyclopropanation | Carbene transfer, Rh or Cu catalysts | Control of stereochemistry and ring strain |

Analytical and Purification Techniques

- Purity and structure confirmation:

- NMR spectroscopy (¹H, ¹³C) to confirm pyrazole and cyclopropane ring protons and carbons

- Mass spectrometry (HRMS) for molecular weight verification

- Chromatography (HPLC, column) for purification and purity assessment

- Yield: Typically ranges from 60% to 90% depending on step and scale

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., chlorine, bromine), nitro compounds

Major Products Formed

Oxidation: 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Reduction: 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-methanol

Substitution: Various halogenated or nitro-substituted derivatives of the pyrazole ring

Scientific Research Applications

1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Biological Activity

1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde is a compound characterized by its unique molecular structure, which includes a cyclopropane ring, an aldehyde functional group, and a pyrazole moiety. This configuration imparts distinctive chemical properties and potential biological activities, making it a subject of interest in various fields of medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 150.18 g/mol

- CAS Number : 2229293-38-1

- LogP : 0.44

- Polar Surface Area : 35 Ų

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The mechanism of action is thought to involve interactions with various molecular targets, potentially influencing biochemical pathways through hydrogen bonding and covalent interactions with nucleophilic sites in biological molecules .

Structure-Activity Relationship

The unique combination of the cyclopropane ring and the specific position of the pyrazole moiety distinguishes this compound from other derivatives. This structural arrangement may confer distinct chemical reactivity and biological properties that are not present in other related compounds.

| Compound Name | Structural Features |

|---|---|

| 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde | Similar pyrazole and cyclopropane structure |

| 1-Methyl-1H-pyrazole-4-carboxaldehyde | Contains a pyrazole ring with an aldehyde group |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid derivative of the above compound |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Antimicrobial Screening : A study demonstrated that derivatives with similar pyrazole structures exhibited notable antimicrobial effects against various bacterial strains, suggesting that modifications to the pyrazole ring could enhance activity .

- Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively interact with target proteins involved in inflammation and infection pathways, although specific binding studies for this compound are still required to validate these predictions .

- Synthesis and Pharmacological Evaluation : The synthesis pathways for this compound allow for the exploration of its derivatives, which can be evaluated for enhanced biological activity. This could lead to the development of new therapeutic agents targeting infectious diseases or inflammatory conditions .

Q & A

Q. What synthetic strategies are effective for preparing 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde?

- Methodological Answer : The compound can be synthesized via cyclopropanation of pre-functionalized pyrazole intermediates. A common approach involves:

Vilsmeier-Haack Reaction : Formylation of 1-methylpyrazole derivatives using POCl₃ and DMF under reflux, followed by cyclopropane ring formation via [2+1] cycloaddition with diazoalkanes (e.g., trimethylsilyldiazomethane) .

Nucleophilic Substitution : Reacting halogenated pyrazole-carbaldehydes with cyclopropane precursors (e.g., cyclopropanemethanol derivatives) in the presence of K₂CO₃ as a base .

- Key Considerations : Optimize reaction temperature (60–100°C) and solvent polarity (acetonitrile or DMF) to enhance cyclopropane stability .

Table 1 : Synthetic Routes for Analogous Pyrazole-Carbaldehydes

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Vilsmeier-Haack | 70–75 | POCl₃, DMF, 80°C, 12h | |

| Nucleophilic Addition | 60–70 | K₂CO₃, acetonitrile, 60°C |

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while cyclopropane protons appear as multiplets (δ 1.2–2.0 ppm). Pyrazole protons show distinct splitting due to J-coupling .

- FTIR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group; cyclopropane C-C vibrations occur at ~1000 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 177.0794 for C₉H₁₀N₂O) .

Q. What are the reactivity trends of the aldehyde group in this compound?

- Methodological Answer : The aldehyde undergoes:

- Nucleophilic Addition : Reacts with amines (e.g., hydrazines) to form hydrazones, useful in Schiff base syntheses .

- Oxidation/Reduction : The aldehyde can be oxidized to carboxylic acids (KMnO₄, acidic conditions) or reduced to alcohols (NaBH₄) .

- Stability Note : Cyclopropane strain may enhance aldehyde electrophilicity, requiring inert atmospheres (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinities with enzymes (e.g., enoyl-ACP reductase). Pyrazole and aldehyde groups often interact with catalytic residues (e.g., Tyr158, Lys165) via H-bonding and π-π stacking .

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict charge distribution, highlighting the aldehyde’s electrophilic nature and cyclopropane ring strain (angle deviations >10°) .

- MD Simulations : GROMACS simulations assess stability in aqueous environments; cyclopropane rings may induce conformational rigidity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Use Hill plots to compare IC₅₀ values (e.g., for enzyme inhibition). Discrepancies may arise from assay conditions (pH, ionic strength) .

- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation, which varies due to cyclopropane’s susceptibility to oxidation .

- Structural Analog Comparison : Test derivatives (e.g., replacing cyclopropane with cyclohexane) to isolate strain effects on activity .

Q. How does cyclopropane ring strain influence the compound’s chemical reactivity?

- Methodological Answer :

- Ring Strain Analysis : Cyclopropane’s 60° bond angles increase angle strain (~28 kcal/mol), enhancing reactivity in ring-opening reactions (e.g., with halogens or acids) .

- Kinetic Studies : Monitor ring-opening rates under acidic conditions (HCl/EtOH); cyclopropane derivatives react 3–5× faster than non-strained analogs .

- Thermodynamic Stability : DSC/TGA reveals decomposition onset at ~150°C, necessitating low-temperature storage .

Key Research Considerations

- Safety : Cyclopropane derivatives are prone to exothermic decomposition; avoid high temperatures (>120°C) and strong oxidizers .

- Biological Relevance : The compound’s dual functionality (pyrazole and aldehyde) makes it a candidate for antimicrobial or anticancer scaffolds, but metabolic stability must be optimized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.